
2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide, also known as BR-EBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BR-EBA is a hydrazone derivative that has been synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with ethyl 2-aminoacetate, followed by the reaction of the resulting product with 2-ethoxy-5-methoxybenzaldehyde and hydrazine hydrate.
Wirkmechanismus
2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide exerts its therapeutic effects through various mechanisms. 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide has been found to induce apoptosis in cancer cells by activating the caspase pathway. 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide has also been found to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation. Moreover, 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide has been found to inhibit the activity of acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine.
Biochemical and Physiological Effects
2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide has been found to exhibit various biochemical and physiological effects in preclinical studies. 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in various disease models. Moreover, 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide has been found to increase the levels of anti-inflammatory cytokines such as IL-10. 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide has also been found to reduce the levels of oxidative stress markers such as ROS and MDA. Furthermore, 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide has been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide has several advantages for lab experiments. 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide is relatively easy to synthesize and purify using standard laboratory techniques. Moreover, 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide has been found to exhibit good stability under various experimental conditions. However, 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide has certain limitations for lab experiments. 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide has low solubility in aqueous solvents, which can limit its use in certain experimental setups. Moreover, 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the scientific research on 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide. Firstly, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide. Secondly, studies are needed to investigate the potential therapeutic applications of 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide in other diseases such as diabetes, cardiovascular disease, and neurodegenerative diseases. Thirdly, studies are needed to optimize the synthesis method of 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide to improve its yield and purity. Fourthly, studies are needed to develop novel formulations of 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide to improve its solubility and bioavailability. Finally, studies are needed to conduct human clinical trials to evaluate the safety and efficacy of 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide as a potential therapeutic agent.
Synthesemethoden
The synthesis of 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide involves a multi-step process starting with the reaction of 4-bromobenzaldehyde with ethyl 2-aminoacetate in the presence of a base to form 2-(4-bromophenyl)acetohydrazide. The resulting product is then reacted with 2-ethoxy-5-methoxybenzaldehyde in ethanol to form 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide. Finally, the product is treated with hydrazine hydrate in ethanol to form 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide (2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide). The purity and identity of the final product are confirmed using various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide has been found to exhibit anti-inflammatory, anti-tumor, and anti-Alzheimer's effects in preclinical studies. 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Moreover, 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-2-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4/c1-3-25-16-9-8-15(24-2)10-13(16)11-20-21-18(23)17(22)12-4-6-14(19)7-5-12/h4-11,17,22H,3H2,1-2H3,(H,21,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZBKDCKWPFYIP-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC)C=NNC(=O)C(C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)OC)/C=N/NC(=O)C(C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[3-(2-furyl)-2-propen-1-ylidene]-5-methyl-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5787942.png)
![6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5787958.png)
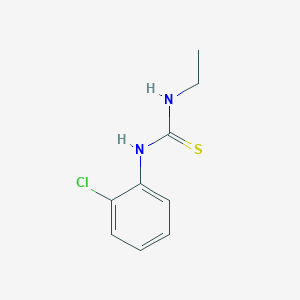
![methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5787972.png)
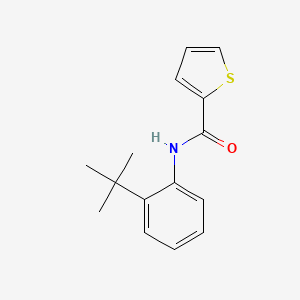
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B5787982.png)
![2-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5787990.png)
![N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5787998.png)
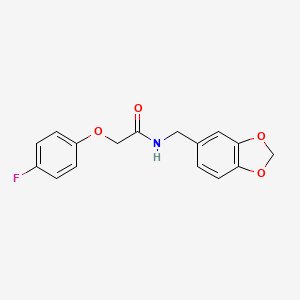
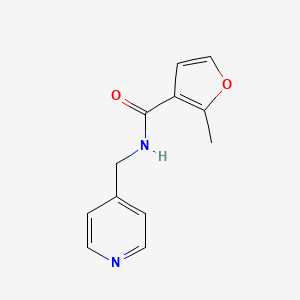
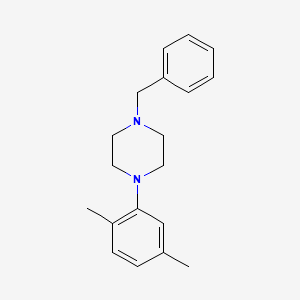
![5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5788019.png)

![2,2,2-trifluoro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]acetamide](/img/structure/B5788038.png)